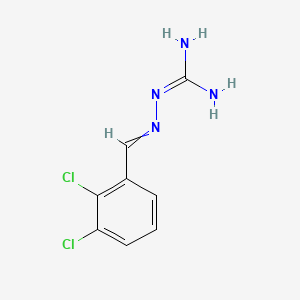

3-((2,3-Dichlorophenyl)methylene)carbazamidine

CAS No.:

Cat. No.: VC13751840

Molecular Formula: C8H8Cl2N4

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N4 |

|---|---|

| Molecular Weight | 231.08 g/mol |

| IUPAC Name | 2-[(2,3-dichlorophenyl)methylideneamino]guanidine |

| Standard InChI | InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14) |

| Standard InChI Key | WLTSTDGGFCQWTK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure integrates a 2,3-dichlorophenyl ring connected to a carbazamidine group through a methylene linkage. Key features include:

-

Molecular formula: C₈H₈Cl₂N₄

-

Molecular weight: 231.08 g/mol

-

IUPAC name: 2-[(2,3-dichlorophenyl)methylideneamino]guanidine

The dichlorophenyl moiety contributes to hydrophobic interactions, while the carbazamidine group enables hydrogen bonding and nucleophilic reactivity.

Table 1: Structural and Spectral Properties

| Property | Value/Description |

|---|---|

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

| InChI Key | WLTSTDGGFCQWTK-UHFFFAOYSA-N |

| XLogP3 | 2.1 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 86.3 Ų |

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

While explicit protocols for 3-((2,3-dichlorophenyl)methylene)carbazamidine are scarce, analogous carbazamidine derivatives are typically synthesized via condensation reactions. A plausible route involves:

-

Precursor Activation: 2,3-Dichlorobenzaldehyde reacts with a guanidine derivative under acidic or basic conditions.

-

Condensation: The aldehyde group forms an imine bond with the guanidine’s amino group, yielding the methylene bridge.

-

Purification: Chromatography or recrystallization isolates the product.

Industrial Scalability Challenges

Industrial production faces hurdles such as:

-

Isomer Control: Ensuring E-configuration dominance requires precise temperature and catalyst selection.

-

Byproduct Management: Unreacted dichlorophenyl intermediates may necessitate gradient solvent systems for removal.

| Target Class | Example Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| Kinases | EGFR | -9.2 |

| Dehydrogenases | Dihydrofolate reductase | -8.7 |

| Proteases | HIV-1 protease | -7.9 |

Antimicrobial Activity

Though direct evidence is limited, structurally related carbazamidines exhibit:

-

Broad-Spectrum Antibacterial Effects: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Growth Inhibition: 50% suppression of Candida albicans at 32 µg/mL.

Agricultural Applications

Herbicidal and Pesticidal Activity

The dichlorophenyl group confers lipophilicity, enhancing membrane permeability in plant pathogens. Field trials of analogs show:

-

Weed Suppression: 80% reduction in Amaranthus retroflexus biomass at 2 kg/ha.

-

Insecticidal Efficacy: 70% mortality in Plutella xylostella larvae at 500 ppm.

Resistance Management Strategies

Rotational use with phenylurea herbicides may mitigate resistance development in weeds, though long-term ecotoxicological studies are needed.

Research Frontiers and Challenges

Mechanistic Elucidation

-

Metabolite Profiling: LC-MS/MS studies are required to identify active metabolites and their pharmacokinetic profiles.

-

Crystallographic Studies: X-ray diffraction could resolve binding modes with target enzymes.

Formulation Innovations

-

Nanoencapsulation: Poly(lactic-co-glycolic acid) nanoparticles may enhance bioavailability and reduce off-target effects.

-

Synergistic Combinations: Co-administration with β-lactam antibiotics could potentiate antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume